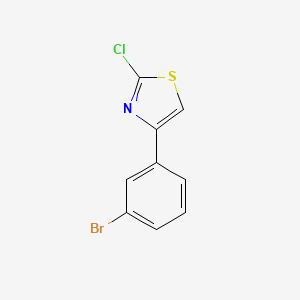

4-(3-Bromophenyl)-2-chlorothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCHXDIQMZWJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734496 | |

| Record name | 4-(3-Bromophenyl)-2-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188037-87-7 | |

| Record name | 4-(3-Bromophenyl)-2-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Thiazole Derivatives in Research

The thiazole (B1198619) ring is a fundamental structural motif found in numerous natural and synthetic compounds with significant biological activities. nih.goveurekaselect.com Its presence is integral to the function of a variety of pharmaceuticals, underscoring its importance in medicinal chemistry. mdpi.combohrium.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netnih.gov The aromatic nature of the thiazole ring, with its delocalized pi-electrons, provides multiple sites for chemical reactions, allowing for the creation of diverse molecular architectures. researchgate.net This versatility has led to the incorporation of the thiazole scaffold in over 18 FDA-approved drugs, highlighting its clinical relevance. mdpi.comresearchgate.net

Table 1: Examples of FDA-Approved Thiazole-Containing Drugs

| Drug Name | Therapeutic Area |

|---|---|

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) nih.govbohrium.com |

| Abafungin | Antifungal nih.gov |

| Dasatinib | Anticancer (Leukemia) nih.gov |

| Ixabepilone | Anticancer (Breast Cancer) nih.gov |

| Alpelisib | Anticancer (Breast Cancer) mdpi.com |

The Role of Halogenated Thiazole Scaffolds

The introduction of halogens, such as chlorine and bromine, onto the thiazole (B1198619) framework creates what are known as halogenated thiazole scaffolds. These scaffolds are of particular interest to synthetic chemists for several reasons. The presence of a halogen atom, like the chlorine at the 2-position of the thiazole ring, provides a reactive site for various chemical transformations. nih.gov This chloro group can be readily displaced by other functional groups through nucleophilic substitution reactions, making it an excellent synthetic handle for building more complex molecules.

Similarly, the bromo-substituent on the phenyl ring, as seen in 4-(3-Bromophenyl)-2-chlorothiazole, offers another point for chemical modification. This bromine atom can participate in a range of cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for forming new carbon-carbon bonds. The ability to selectively modify these two different halogenated positions makes compounds like this compound highly valuable as building blocks in the synthesis of novel compounds with potential therapeutic applications.

Research Directions for 4 3 Bromophenyl 2 Chlorothiazole

Established Synthetic Routes to 2-Chlorothiazoles

The introduction of a chlorine atom at the 2-position of the thiazole ring is a key transformation in the synthesis of the target compound. This is often achieved through halogenation reactions or by building the ring from suitably functionalized precursors.

Approaches Utilizing Halogenation Reactions

Direct chlorination of a pre-formed thiazole ring can be challenging. However, the Sandmeyer reaction provides a reliable and widely used method for introducing a chlorine atom at the 2-position. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of a 2-aminothiazole (B372263) precursor, followed by treatment with a copper(I) chloride catalyst. wikipedia.orgnih.govmasterorganicchemistry.com

The process begins with the conversion of the 2-amino group to a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. masterorganicchemistry.comgoogle.comyoutube.com The resulting diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction, where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas. wikipedia.orgmasterorganicchemistry.com This radical-nucleophilic aromatic substitution is a versatile method for producing 2-chlorothiazoles. wikipedia.org

Recent advancements in the Sandmeyer reaction include the development of electrochemical strategies. These methods use electricity as the driving force and employ simple, inexpensive halogen sources for the halogenation of aryl diazonium salts. pku.edu.cn

Precursor-Based Synthesis Strategies

An alternative to direct halogenation is the construction of the 2-chlorothiazole ring from acyclic precursors already containing the necessary functionalities. One such approach involves the reaction of chloroacetal with thiourea (B124793). google.com This method provides a direct route to the 2-aminothiazole core, which can then be converted to the 2-chlorothiazole via the Sandmeyer reaction as described above.

Synthetic Pathways to Aryl-Substituted Thiazole Rings

The introduction of the 3-bromophenyl group at the 4-position of the thiazole ring is another critical step. This can be accomplished through well-established cross-coupling reactions or by classical heterocyclic synthesis methods.

Suzuki Coupling Reactions in Thiazole Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used for the synthesis of aryl-substituted heterocycles, including thiazoles. researchgate.netnih.govrsc.org This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid (or its ester) with a halogenated thiazole. researchgate.netnih.gov For the synthesis of this compound, this could involve coupling 3-bromophenylboronic acid with a 2-chloro-4-halothiazole.

The efficiency of the Suzuki coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. nih.gov Ligand-free Suzuki coupling methodologies have been developed for sterically hindered substrates, which can be advantageous. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions in aqueous media have also been reported as a rapid and high-yielding method for preparing 5-substituted thiazoles. rsc.org Programmed synthesis of arylthiazoles through sequential C-H couplings catalyzed by palladium or nickel has also been developed, allowing for the synthesis of various arylthiazole substitution patterns. elsevierpure.comnagoya-u.ac.jp

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. chemhelpasap.comijper.orgmdpi.comsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com To synthesize a 4-arylthiazole, an α-haloacetophenone derivative is typically reacted with a thioamide. chemhelpasap.com

For the specific synthesis of a 4-(3-bromophenyl)thiazole precursor, one could employ 2-bromo-1-(3-bromophenyl)ethan-1-one and react it with thiourea. nih.govnih.gov This reaction initially forms a 2-amino-4-(3-bromophenyl)thiazole. This intermediate can then undergo a Sandmeyer reaction to replace the 2-amino group with a chlorine atom, yielding the target compound. The Hantzsch synthesis is known for being high-yielding and relatively simple to perform. chemhelpasap.com

Specific Synthetic Considerations for Introducing Bromo- and Chloro-Substituents

The synthesis of this compound requires the specific placement of both a bromine and a chlorine atom.

The bromine atom on the phenyl ring is typically introduced by using a pre-brominated starting material, such as 3-bromoacetophenone in a Hantzsch synthesis. nih.govnih.gov Alternatively, direct bromination of a phenyl-substituted thiazole could be considered, though this may lead to issues with regioselectivity. The use of brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin under specific conditions can achieve targeted bromination. rsc.org

The chlorine atom at the 2-position of the thiazole is most reliably introduced via the Sandmeyer reaction on a 2-aminothiazole precursor, as detailed in section 2.1.1. wikipedia.orgnih.gov Direct chlorination of the thiazole ring is generally less selective. For instance, halogenation of 2-aminothiazoles often occurs at the 5-position. rsc.orgrsc.org Therefore, the diazotization-chlorination sequence is the preferred method for obtaining the 2-chloro substitution pattern.

A plausible synthetic route to this compound would be a multi-step process:

Hantzsch Thiazole Synthesis: Reaction of 2-bromo-1-(3-bromophenyl)ethan-1-one with thiourea to form 4-(3-bromophenyl)thiazol-2-amine. nih.govnih.gov

Sandmeyer Reaction: Diazotization of the resulting 2-aminothiazole followed by treatment with copper(I) chloride to yield this compound. wikipedia.orgmasterorganicchemistry.com

This approach strategically builds the core structure and then introduces the chloro substituent in a controlled manner.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Stage 1: Synthesis of 4-(3-Bromophenyl)-2-aminothiazole

The Hantzsch thiazole synthesis is a widely employed method for the preparation of 2-aminothiazoles. This reaction involves the condensation of an α-haloketone with a thiourea. In the case of 4-(3-bromophenyl)-2-aminothiazole, the reaction is carried out between 3-bromoacetophenone, thiourea, and an iodine catalyst. Research has demonstrated that this method can produce the desired 2-aminothiazole intermediate in high yields.

A study on the one-pot synthesis of 2-aminothiazole derivatives reported the successful synthesis of 4-(3-bromophenyl)-1,3-thiazol-2-amine (B12055) with a notable yield of 89%. The reaction was conducted in tetrahydrofuran (B95107) (THF) at room temperature, highlighting a catalyst-free and efficient protocol.

Table 1: Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoacetophenone | Thiourea | Iodine | Not specified in detail | Reflux | Not specified in detail |

| 3-Bromoacetophenone | Thiourea | None | THF | Room Temperature | 89 |

Stage 2: Sandmeyer Reaction for the Synthesis of this compound

The conversion of the 2-amino group of 4-(3-bromophenyl)-2-aminothiazole to a chloro group is effectively achieved through the Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. The optimization of this step is critical to ensure high conversion and minimize the formation of byproducts.

Detailed studies on the halogenation of 2-amino-1,3-thiazoles have provided valuable insights into the key reaction parameters. The choice of copper salt, diazotizing agent, solvent, and temperature all play a significant role in the outcome of the reaction.

Optimization of Key Parameters:

Copper Salt: Both copper(I) and copper(II) salts can be used, but copper(I) halides are generally preferred for the Sandmeyer reaction to promote the desired substitution. For instance, the use of CuCl is common for chlorination.

Diazotizing Agent: Alkyl nitrites, such as n-butyl nitrite or tert-butyl nitrite, are frequently used in organic solvents to generate the diazonium salt in situ.

Solvent: Acetonitrile is a commonly used solvent for this transformation.

Temperature: Temperature control is crucial. The diazotization is typically carried out at a low temperature (e.g., 0 °C), and the subsequent decomposition of the diazonium salt is often performed at a slightly elevated temperature (e.g., 60-65 °C) to ensure a controlled reaction and minimize side reactions. nih.govnih.gov For example, in the bromination of a model 2-aminothiazole, a reaction at 60 °C for 15 minutes gave the desired 2-bromo product in 46% yield. nih.gov However, at higher temperatures, the formation of dihalogenated byproducts can become more prevalent. nih.gov

Table 2: Optimization of Sandmeyer Chlorination for a Model 2-Amino-4-arylthiazole

| Copper Salt | Diazotizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield of 2-chloro product (%) | Observations |

|---|---|---|---|---|---|---|

| CuCl | n-Butyl nitrite | Acetonitrile | 60 | 15 min | 56 | Monochlorination is favored. |

| CuCl₂ | n-Butyl nitrite | Acetonitrile | 40 then 65 | 15-120 min then 15 min | Yield not specified for monochloro | Can lead to dihalogenated byproducts. |

| Supported Cu(I) halide | n-Butyl nitrite | Acetonitrile | Room Temperature | Overnight | 56 | Selective for 2-halogenation. nih.gov |

Data in this table is based on studies of analogous 2-amino-4-arylthiazoles and serves as a guide for the optimization of this compound synthesis. nih.govnih.gov

Based on these findings, an optimized procedure for the synthesis of this compound would involve the reaction of 4-(3-bromophenyl)-2-aminothiazole with a copper(I) chloride catalyst and an alkyl nitrite in acetonitrile, with careful control of the temperature to favor the formation of the desired monosubstituted product. The purification of the final product would typically involve column chromatography.

Reactivity of the 2-Chloro Position in Thiazole Ring

The C-2 position of the thiazole ring is inherently electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. The presence of a chlorine atom at this position further enhances its electrophilicity, making it a prime site for reactions involving nucleophiles and for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at C-2 of the Thiazole Ring

The chlorine atom at the C-2 position of the thiazole nucleus is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, which then eliminates the chloride ion to yield the substituted product. wikipedia.orglibretexts.org The stability of this intermediate is enhanced by the ability of the heteroatoms in the thiazole ring to delocalize the negative charge.

Common nucleophiles that can be employed in this transformation include:

Amines (R-NH₂): Reaction with primary or secondary amines leads to the formation of 2-aminothiazole derivatives.

Alkoxides (R-O⁻): The use of sodium or potassium alkoxides yields 2-alkoxythiazoles.

Thiolates (R-S⁻): Reaction with thiolates provides 2-alkylthio or 2-arylthio thiazoles.

The reactivity in SNAr reactions is significantly influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. Studies on analogous chloroazines have shown that ring aza nitrogens substantially increase reactivity towards nucleophiles through inductive and mesomeric effects. nih.gov

Cross-Coupling Reactions Involving the C-Cl Bond

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, the C-Cl bond at the electron-poor C-2 position of a thiazole ring can be activated for such transformations. wikipedia.orgtcichemicals.com These reactions typically require specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition step of the Pd(0) catalyst to the C-Cl bond. tcichemicals.com

Potential cross-coupling reactions at the C-2 position include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new C-C bond.

Stille Coupling: Coupling with an organotin compound.

Heck Coupling: Reaction with an alkene to form a 2-vinylthiazole (B2740799) derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

Recent advancements have also explored nickel-catalyzed cross-coupling reactions, which can be particularly effective for activating C-Cl bonds, sometimes through novel mechanisms involving the generation of chlorine radicals. ucla.edu

Reactivity of the 3-Bromophenyl Moiety

The 3-bromophenyl group offers a versatile handle for modifications, primarily through palladium-catalyzed cross-coupling reactions targeting the carbon-bromine bond. Additionally, the phenyl ring itself can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing bromo and thiazolyl groups.

Palladium-Catalyzed Coupling Reactions of the Aryl Bromide

The carbon-bromine bond is a classic and highly reliable reaction site for a wide array of palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The general mechanism for these transformations involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Given the higher reactivity of the C-Br bond compared to the C-Cl bond under standard conditions, selective functionalization at the phenyl ring can be readily achieved.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids is a powerful method for creating biaryl or aryl-vinyl structures. mdpi.com

Heck Reaction: Coupling with alkenes introduces a vinyl substituent on the phenyl ring.

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst, yields aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of amines.

Cyantion: The introduction of a nitrile group can be accomplished by reacting the aryl bromide with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

Further substitution on the bromophenyl ring can be achieved through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation. byjus.comlumenlearning.com The position of the incoming electrophile is dictated by the directing effects of the two existing substituents: the bromo group and the 2-chlorothiazol-4-yl group.

Directing Effects:

Bromo Group (at C-3): The bromine atom is an ortho-, para-director due to the stabilizing effect of its lone pairs on the intermediate carbocation (arenium ion) via resonance. However, it is also deactivating due to its inductive electron-withdrawing effect. makingmolecules.com It directs incoming electrophiles to positions 2, 4, and 6.

2-Chlorothiazol-4-yl Group (at C-1): Heteroaromatic rings, particularly when attached via a carbon atom, are generally considered electron-withdrawing and thus deactivating. As a deactivating group, it directs incoming electrophiles to the meta position, which is C-5.

Predicted Regioselectivity: The outcome of an electrophilic substitution reaction will depend on the competition between these directing effects and the specific reaction conditions.

Position 2: Activated by the bromo group (ortho) but may experience some steric hindrance from the adjacent thiazole ring.

Position 4: Activated by the bromo group (para).

Position 5: Activated by the 2-chlorothiazol-4-yl group (meta).

Position 6: Activated by the bromo group (ortho).

The reaction will likely yield a mixture of isomers, with the precise ratio depending on the nature of the electrophile and the reaction conditions. However, substitution at positions 4 and 6 is often favored due to strong activation from the bromo group and less steric hindrance compared to position 2.

Synthesis of Novel this compound Derivatives

The dual reactivity of this compound allows for the strategic synthesis of a wide range of novel derivatives. By controlling the reaction conditions and the choice of reagents, chemists can selectively target either the C-Cl bond on the thiazole ring or the C-Br bond on the phenyl ring.

Sequential Functionalization Strategies:

Initial Reaction at the Aryl Bromide: A cross-coupling reaction, such as a Suzuki coupling, can be performed first at the more reactive C-Br bond. The resulting biaryl- or vinyl-substituted 2-chlorothiazole can then undergo a nucleophilic substitution or a second cross-coupling reaction at the C-2 chloro position to generate highly complex, multi-functionalized molecules.

Initial Reaction at the 2-Chloro Position: A nucleophilic substitution can be carried out at the C-2 position with an amine, thiol, or alcohol. The resulting 2-substituted-4-(3-bromophenyl)thiazole retains the C-Br bond, which can then be used in a subsequent palladium-catalyzed coupling reaction to introduce further diversity.

These synthetic pathways enable the creation of libraries of compounds built upon the 4-phenyl-2-substituted-thiazole scaffold. The synthesis of various thiazole derivatives often follows modular strategies where different functional groups are introduced in a stepwise manner to achieve the desired final structure. nih.govnih.govekb.eg For example, a novel derivative could be synthesized by first reacting this compound with piperidine (B6355638) in a nucleophilic substitution reaction, followed by a Sonogashira coupling of the resulting bromo-intermediate with phenylacetylene (B144264) to yield 2-(piperidin-1-yl)-4-(3-(phenylethynyl)phenyl)thiazole.

Functionalization Strategies at Diverse Positions

The structure of this compound offers several avenues for functionalization. The chlorine atom at the C2 position of the thiazole is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions. The bromine atom on the phenyl ring provides another site for various palladium-catalyzed transformations. Furthermore, the C5-H of the thiazole ring and the C-H bonds on the phenyl ring can be targeted for functionalization.

Functionalization at the C2-Position:

The C2-chloro group is a primary site for modification. It can be readily displaced by nucleophiles or participate in cross-coupling reactions.

Nucleophilic Substitution: The 2-chloro group can be substituted by various nucleophiles. A key transformation is the reaction with amines to yield 2-aminothiazole derivatives. This conversion is crucial as the resulting 2-aminothiazole is a common precursor for the synthesis of fused heterocyclic systems. For instance, heating 2-chlorothiazoles with primary or secondary amines, often in the presence of a base, leads to the corresponding 2-amino derivatives. core.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-S bonds.

Suzuki Coupling: This reaction pairs the 2-chlorothiazole with a boronic acid or ester to form a C-C bond. For example, the coupling of 2-chloropyridines with arylboronic acids is a well-established method. researchgate.net A similar reaction with this compound and an appropriate boronic acid could introduce new aryl or alkyl groups at the C2 position.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C2 position by coupling with a terminal alkyne in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Heck Reaction: The Heck reaction allows for the vinylation of the C2 position by reacting with an alkene under palladium catalysis. wikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the 2-chlorothiazole with a wide variety of primary and secondary amines, offering an alternative route to 2-aminothiazole derivatives under milder conditions than traditional nucleophilic substitution. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Functionalization at the 3-Bromophenyl Ring:

The bromine atom on the phenyl ring is another key site for diversification, primarily through palladium-catalyzed reactions.

Suzuki Coupling: The C-Br bond can readily participate in Suzuki coupling reactions with various boronic acids to generate biaryl structures.

Buchwald-Hartwig Amination: This reaction can be employed to introduce a range of amino groups at the 3-position of the phenyl ring.

Cyanation: The bromo group can be converted to a nitrile group (–CN) through cyanation reactions, typically using copper(I) cyanide (Rosenmund-von Braun reaction) or palladium catalysis with cyanide sources like zinc cyanide or potassium hexacyanoferrate(II). researchgate.netorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net This transformation opens up further synthetic possibilities as the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds at the position of the bromine atom. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.commdpi.com

Functionalization at the C5-Position of the Thiazole Ring:

While less reactive than the C2 position, the C5-H bond can be functionalized, often through lithiation followed by quenching with an electrophile. However, direct C-H activation/functionalization under palladium catalysis is also a modern approach.

Lithiation: Treatment with a strong base like n-butyllithium can deprotonate the C5 position, creating a lithiated intermediate that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a substituent. researchgate.netacs.orgnih.govnih.gov

The following table summarizes the potential functionalization strategies for this compound:

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C2-Thiazole | Nucleophilic Amination | R¹R²NH, heat | 2-(Dialkyl/Aryl)amino-4-(3-bromophenyl)thiazole |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 2-Aryl/Alkyl-4-(3-bromophenyl)thiazole | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-(3-bromophenyl)thiazole | |

| Heck Reaction | Alkene, Pd catalyst, base | 2-Vinyl-4-(3-bromophenyl)thiazole | |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, ligand, base | 2-(Dialkyl/Aryl)amino-4-(3-bromophenyl)thiazole | |

| C3-Phenyl | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 4-(3-Aryl/Alkylphenyl)-2-chlorothiazole |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, ligand, base | 4-(3-Aminophenyl)-2-chlorothiazole | |

| Cyanation | CuCN or Pd catalyst/cyanide source | 3-(2-Chlorothiazol-4-yl)benzonitrile | |

| Ullmann Condensation | Nu-H (Nu = OR, SR, NHR), Cu catalyst | 4-(3-Substituted-phenyl)-2-chlorothiazole | |

| C5-Thiazole | Lithiation/Electrophilic Quench | n-BuLi, then E⁺ (e.g., RCHO) | 5-Substituted-4-(3-bromophenyl)-2-chlorothiazole |

Design and Synthesis of Thiazole-Fused Heterocyclic Systems

A significant application of this compound derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. The general strategy involves converting the C2-chloro group to a 2-amino group, which then serves as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles.

Synthesis of Imidazo[2,1-b]thiazoles:

The imidazo[2,1-b]thiazole (B1210989) scaffold is a common structural motif in medicinal chemistry. nih.gov Its synthesis typically involves the reaction of a 2-aminothiazole with an α-haloketone.

Starting from this compound, the synthesis would proceed in two steps:

Conversion of the 2-chloro group to a 2-amino group via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Condensation of the resulting 2-amino-4-(3-bromophenyl)thiazole with an α-haloketone (e.g., phenacyl bromide). The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization to form the fused imidazole (B134444) ring. nih.govresearchgate.netmdpi.com

Synthesis of Thiazolo[3,2-a]pyrimidines:

Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles with diverse biological activities. organic-chemistry.orgwikipedia.org A common route to these systems is the reaction of a 2-aminothiazole with a β-ketoester or a related 1,3-dielectrophile.

The synthesis from this compound would again start with the formation of 2-amino-4-(3-bromophenyl)thiazole. This intermediate can then be reacted with a β-ketoester, such as ethyl acetoacetate, typically under acidic or thermal conditions, to construct the fused pyrimidine (B1678525) ring. researchgate.netnanobioletters.com Multicomponent reactions involving a 2-aminothiazole, an aldehyde, and a β-dicarbonyl compound also provide a convergent route to highly functionalized thiazolo[3,2-a]pyrimidines. researchgate.net

The following table outlines the general synthetic schemes for these fused systems starting from the parent compound:

| Fused System | Precursor from Parent Compound | Key Reagents for Cyclization | General Reaction |

| Imidazo[2,1-b]thiazole | 2-Amino-4-(3-bromophenyl)thiazole | α-Haloketone (e.g., R-CO-CH₂Br) | Hantzsch-type condensation |

| Thiazolo[3,2-a]pyrimidine | 2-Amino-4-(3-bromophenyl)thiazole | β-Ketoester (e.g., R¹-CO-CH₂-COOR²) | Biginelli-like condensation |

Advanced Spectroscopic Characterization and Computational Analysis of 4 3 Bromophenyl 2 Chlorothiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationorganicchemistrydata.orgnih.gov

NMR spectroscopy is an unparalleled tool for the definitive structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

Proton NMR (¹H NMR) Analysis

The protons of the 3-bromophenyl group will present a more complex pattern. Due to the meta-substitution, four aromatic protons will be observed. The proton at the C-2' position is expected to be a triplet or a multiplet, being ortho to the bromine atom. The proton at C-6' will likely appear as a doublet of doublets or a multiplet, coupled to the protons at C-5' and C-4'. Similarly, the proton at C-4' would likely be a triplet or multiplet, and the proton at C-5' a doublet of doublets or multiplet. The electronegativity of the bromine and the thiazole (B1198619) ring will influence the specific chemical shifts of these aromatic protons, generally causing them to resonate in the downfield region typical for aromatic compounds. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(3-Bromophenyl)-2-chlorothiazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (Thiazole) | ~7.5 - 8.0 | s |

| H-2' (Phenyl) | ~7.8 - 8.2 | t or m |

| H-4' (Phenyl) | ~7.3 - 7.6 | t or m |

| H-5' (Phenyl) | ~7.6 - 7.9 | dd or m |

| H-6' (Phenyl) | ~7.7 - 8.0 | dd or m |

(Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbons of the thiazole ring, C-2, C-4, and C-5, will have characteristic chemical shifts. The C-2 carbon, being attached to both a nitrogen and a chlorine atom, is expected to be significantly downfield. The C-4 carbon, bonded to the bromophenyl group, and the C-5 carbon will also have distinct resonances.

The six carbons of the 3-bromophenyl ring will also show separate signals. The carbon atom directly bonded to the bromine atom (C-3') will exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will have chemical shifts determined by their position relative to the bromo and thiazolyl substituents. nih.govspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Thiazole) | ~150 - 155 |

| C-4 (Thiazole) | ~145 - 150 |

| C-5 (Thiazole) | ~115 - 120 |

| C-1' (Phenyl) | ~135 - 140 |

| C-2' (Phenyl) | ~128 - 132 |

| C-3' (Phenyl) | ~120 - 125 |

| C-4' (Phenyl) | ~130 - 135 |

| C-5' (Phenyl) | ~125 - 130 |

| C-6' (Phenyl) | ~122 - 127 |

(Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.)

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling relationships between the protons on the bromophenyl ring, helping to confirm their relative positions. For instance, correlations between H-4', H-5', and H-6' would be expected.

An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the protonated carbons in both the thiazole and bromophenyl rings.

Finally, an HMBC spectrum would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the thiazole and bromophenyl rings. For example, a correlation between the H-5 proton of the thiazole ring and the C-4 and C-1' carbons of the phenyl ring would confirm the attachment point.

Vibrational Spectroscopy Studies (FT-IR, Raman)organicchemistrydata.org

Characteristic Vibrational Modes of Thiazole Ring

The thiazole ring has a set of characteristic vibrational modes. These include C=N stretching, C=C stretching, C-S stretching, and ring breathing vibrations. The C=N stretching vibration is typically observed in the region of 1650-1550 cm⁻¹. The C=C stretching vibrations of the thiazole ring are expected to appear in the 1550-1450 cm⁻¹ range. The C-S stretching vibrations are generally weaker and can be found in the fingerprint region, typically between 800-600 cm⁻¹.

Analysis of C-Br and C-Cl Stretch Vibrationsorganicchemistrydata.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch (Thiazole) | 1650 - 1550 |

| C=C Stretch (Thiazole) | 1550 - 1450 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 515 |

(Note: Predicted values are based on typical ranges for these functional groups. Actual experimental values may vary.)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster for the molecular ion peak, aiding in its unambiguous identification.

The electron impact (EI) mass spectrum of this compound is expected to exhibit a series of fragment ions resulting from the cleavage of the weakest bonds and rearrangements within the molecule. Based on the fragmentation patterns observed for other aryl-thiazole derivatives, several key fragmentation pathways can be predicted. bohrium.comresearchgate.netresearchgate.net

A primary fragmentation event would likely involve the cleavage of the bond between the phenyl and thiazole rings. This could lead to the formation of a bromophenyl cation and a 2-chlorothiazole (B1198822) radical, or vice versa. Another significant fragmentation pathway for thiazole derivatives often involves the rupture of the thiazole ring itself. scilit.com The loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂) from the molecular ion or subsequent fragment ions is a common feature in the mass spectra of heterocyclic compounds.

The fragmentation pattern can be further complicated by the presence of the halogen substituents. For instance, the loss of a bromine or chlorine radical from the molecular ion or major fragments would be expected, leading to characteristic ion peaks. The relative abundances of these fragment ions provide valuable information about the stability of the different parts of the molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (relative to M+) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| M+ | [C₉H₄BrClNS]⁺ | Molecular Ion |

| M-Cl | [C₉H₄BrNS]⁺ | Loss of chlorine radical |

| M-Br | [C₉H₄ClNS]⁺ | Loss of bromine radical |

| [C₆H₄Br]⁺ | Bromophenyl cation | Cleavage of the C-C bond between the rings |

| [C₃HClNS]⁺ | 2-Chlorothiazole cation | Cleavage of the C-C bond between the rings |

| M-HCN | [C₈H₄BrClS]⁺ | Loss of hydrogen cyanide from the thiazole ring |

This table is predictive and based on fragmentation patterns of similar compounds.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the electronic structure, stability, and spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are particularly valuable.

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. rsc.orgbohrium.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to predict a variety of molecular properties.

These calculations can determine the optimized molecular geometry, providing bond lengths, bond angles, and dihedral angles. The electronic structure can be analyzed through the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. bohrium.com

Furthermore, DFT methods are widely used to predict spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. doaj.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing a theoretical basis for interpreting experimental ¹H and ¹³C NMR data.

Table 2: Predicted DFT (B3LYP/6-311G(d,p)) Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Provides information about the polarity of the molecule. |

Note: The actual values would need to be calculated using appropriate software.

The Hartree-Fock (HF) method is a foundational ab initio computational quantum chemistry method. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations (post-Hartree-Fock methods). youtube.comarxiv.org

Computational methods, particularly DFT, are well-suited to explore the conformational landscape of this molecule. By performing a potential energy surface scan, where the dihedral angle is systematically varied and the energy of the molecule is calculated at each step, the most stable conformation (the global minimum) and any other low-energy conformers can be identified. researchgate.net The energy barriers between these conformers can also be determined, providing insight into the molecule's flexibility at different temperatures.

The planarity or non-planarity of the molecule, dictated by this dihedral angle, can significantly influence its electronic properties, such as conjugation between the two aromatic rings, and its ability to pack in a crystal lattice. Studies on similar bi-aryl systems often reveal a non-planar (twisted) ground state conformation to minimize steric hindrance between the ortho-hydrogens on the phenyl ring and the atoms of the thiazole ring. nih.gov

Exploration of Biological Activities of 4 3 Bromophenyl 2 Chlorothiazole and Its Derivatives

Anticancer Activity and Cytotoxicity Profiling

Derivatives of bromophenyl thiazole (B1198619) have emerged as a noteworthy class of compounds in oncology research, demonstrating considerable cytotoxic effects against various cancer cell lines.

In Vitro Assays Against Various Cancer Cell Lines

The anticancer potential of bromophenyl thiazole derivatives has been extensively evaluated through in vitro assays against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used for this screening. nih.govnih.gov

For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and tested for their anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line, MCF-7. nih.gov Similarly, another study investigated novel 4-(4-bromophenyl)-thiazol-2-amine derivatives against the same MCF-7 cell line. nih.gov Research has also shown that certain 1,3-thiazole analogues exhibit potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Further studies on other derivatives have demonstrated cytotoxicity against both MCF-7 and liver cancer (HepG2) cell lines. mdpi.com A broad screening of 4-cyanophenyl-2-hydrazinylthiazoles, which can include bromo-substituted moieties, showed efficacy against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with many compounds being more active than the standard drug cisplatin. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Bromophenyl Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6, d7) | MCF-7 | Active (specific IC₅₀ not provided) | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine (p2) | MCF-7 | Active (most active of series) | nih.gov |

| 1,3-Thiazole Analogue (Compound 4) | MCF-7 | 5.73 | mdpi.com |

| 1,3-Thiazole Analogue (Compound 4) | MDA-MB-231 | 12.15 | mdpi.com |

| 1,3-Thiazole Analogue (Compound 3c) | MCF-7 | 13.66 | mdpi.com |

| 2-(2-(4-Hydroxy...hydrazinyl)thiazole-4[5H]-one (4c) | MCF-7 | 2.57 | mdpi.com |

| 2-(2-(4-Hydroxy...hydrazinyl)thiazole-4[5H]-one (4c) | HepG2 | 7.26 | mdpi.com |

| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b') | HCT-116 | 1.6 | nih.gov |

| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 | 1.0 | nih.gov |

Mechanisms of Action in Cancer Cell Proliferation Inhibition

The anticancer effects of bromophenyl thiazole derivatives are attributed to several mechanisms of action that disrupt cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization: A prominent mechanism for a class of 4-substituted methoxybenzoyl-aryl-thiazoles is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption prevents cell division, leading to cell death.

Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer progression. For example, compound 4 from a series of 1,3-thiazole analogues demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, with an IC₅₀ value of 0.093 µM. mdpi.com

Induction of Apoptosis: Studies show that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Thiazole derivatives have been demonstrated to induce cancer cell death via caspase-dependent apoptosis, confirmed through caspase activation and Western blot assays. nih.gov

Cell Cycle Arrest: Treatment of cancer cells with active thiazole derivatives can lead to cell cycle arrest, preventing the cells from progressing through the division cycle. nih.gov For instance, active analogues have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colorectal cancer cells. nih.gov This arrest halts cell division and can promote cell death. nih.govresearchgate.net

Evaluation of Selectivity Towards Cancer Cells versus Normal Cells

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Studies on bromophenyl thiazole derivatives have shown promising results in this regard.

Research on 4-cyanophenyl substituted thiazol-2-ylhydrazones included control studies using the normal human lung fibroblast cell line MRC-5. nih.gov The results indicated an "appreciable selectivity" of these compounds towards the targeted cancer cells over the normal cells. nih.gov

In another study, newly synthesized indole (B1671886) derivatives were evaluated for cytotoxicity against various cancer cell lines and counterscreened against normal retinal pigment epithelial (RPE-1) cells. nih.gov The most potent compounds were also the most selective against HCT-116 cancer cells, with Selectivity Index (SI) values greater than 2.7. nih.gov The researchers noted that the high selectivity against cancer cells and low toxicity to normal cells highlight their potential as safe and potent anticancer agents for further development. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, bromophenyl thiazole derivatives have demonstrated significant potential as antimicrobial agents, combating a range of pathogenic bacteria and fungi.

Broad-Spectrum Antimicrobial Efficacy

Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, often using the tube dilution or turbidimetric method. nih.govnih.gov

One study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives found that several compounds exhibited promising activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Aspergillus niger, and Candida albicans (fungal). nih.gov Another series of 4-(4-bromophenyl)-thiazol-2-amine derivatives also showed potent antimicrobial activity against a similar panel of microbes, with some compounds having efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The antimicrobial effect of some 1,2,4-triazole (B32235) derivatives containing a bromophenyl group was found to increase with the length of the alkyl chain substituent. zsmu.edu.ua

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Bromophenyl Thiazole Derivatives

| Derivative Class | Microorganism | Strain | MIC (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine (p2) | Staphylococcus aureus | MTCC 3160 | 16.1 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine (p2) | Escherichia coli | MTCC 443 | 16.1 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine (p4) | Bacillus subtilis | MTCC 441 | 28.8 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine (p3) | Aspergillus niger | MTCC 281 | 16.2 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine (p6) | Candida albicans | MTCC 227 | 15.3 | nih.gov |

Anti-Biofilm Formation Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability to inhibit or disrupt these biofilms is a key goal in developing new antimicrobial therapies. Thiazole derivatives have shown significant promise in this area.

Activity against Fungal Biofilms: Research on novel thiazole derivatives revealed that some compounds could suppress over 50% of biofilm formation in Candida albicans at a low concentration of 12.5 µg/mL. nih.gov This activity was linked to the suppression of hyphae formation, a critical step for tissue invasion by this fungus. nih.gov

Activity against Bacterial Biofilms: The anti-biofilm activity of thiazole compounds has also been investigated against staphylococcal species. nih.gov In one study, lead thiazole compounds were shown to be superior to the antibiotic vancomycin (B549263) in significantly reducing Staphylococcus epidermidis biofilm mass. nih.gov This demonstrates their potential for use in disrupting resilient staphylococcal biofilms, which are a common cause of medical device-related infections. nih.govresearchgate.net

Anti-inflammatory Properties

The thiazole scaffold is a key component in several anti-inflammatory agents. ijper.orgnih.gov Research into derivatives has shown that modifications to the substituents on the thiazole and its associated phenyl ring can significantly influence anti-inflammatory effects. Studies on compounds structurally related to 4-(3-bromophenyl)-2-chlorothiazole, such as those with different phenyl substitutions or varied groups at the 2-position, have established the anti-inflammatory potential of this class. For example, a study on 4-arylthiazole acetic acid derivatives found that compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were effective in reducing carrageenan-induced edema in rats, a common model for acute inflammation. nih.gov These particular compounds also demonstrated a lower propensity for causing gastric ulcers compared to reference drugs like fentiazac (B92943) and ibuprofen. nih.gov

Further research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives also highlighted the anti-inflammatory potential of the thiazole core. nih.govfrontiersin.org These findings underscore the importance of the thiazole nucleus as a building block for developing new anti-inflammatory drugs. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation. nih.gov Many anti-inflammatory drugs target these enzymes.

While data on this compound is not available, numerous studies have demonstrated that various thiazole derivatives are potent COX inhibitors. Some derivatives exhibit non-selective inhibition, while others have been engineered for selectivity towards the COX-2 isoform to potentially reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govacs.org

For instance, a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives identified several potent and selective COX-2 inhibitors. nih.gov Similarly, newly synthesized thymol-3,4-disubstituted thiazole hybrids have shown dual inhibition of COX-2 and 5-LOX, with some compounds displaying higher selectivity for COX-2 than the standard drug celecoxib. tandfonline.com Research on thiazole carboxamide derivatives also identified compounds with notable selectivity for the COX-2 enzyme. acs.org Another study focused on synthesizing thiazole derivatives containing an acetic acid residue, identifying a compound with selective activity against the COX-1 enzyme. cumhuriyet.edu.tr

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Various Thiazole Derivatives

| Compound Series | Specific Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Compound 5d | >100 | 0.89 | 112 | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Compound 5e | >100 | 0.80 | 124 | nih.gov |

| Thiazole Carboxamide derivatives | Compound 2a | 2.650 | 0.958 | 2.766 | acs.org |

| Thymol-3,4-disubstituted thiazole hybrids | Compound 6b | 14.01 | 0.037 | 379 | tandfonline.com |

| Thymol-3,4-disubstituted thiazole hybrids | Compound 6d | 14.32 | 0.042 | 341 | tandfonline.com |

| Thymol-3,4-disubstituted thiazole hybrids | Compound 6f | 14.58 | 0.039 | 374 | tandfonline.com |

| 2-(4-((4-phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives | Compound 3c | 0.17 | >10 | N/A (Selective for COX-1) | cumhuriyet.edu.tr |

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and lipoxins, which are key mediators of inflammation and allergic responses. nih.gov Inhibition of the LOX pathway, particularly 5-lipoxygenase (5-LOX), is a valuable strategy for developing anti-inflammatory drugs. nih.gov

The thiazole scaffold has proven to be a promising framework for designing LOX inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the thiazole ring and its associated aryl groups are crucial for activity. nih.gov For example, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor. nih.gov

Compounds that inhibit both COX and LOX pathways are of particular interest as they may offer broader anti-inflammatory efficacy. Several thiazole derivatives have been identified as dual COX/LOX inhibitors. tandfonline.com The 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives that showed selective COX-2 inhibition were also found to be potent inhibitors of 5-LOX. nih.gov Furthermore, a series of thiazolone derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-LOX, with some compounds showing significant potential. researchgate.net

Table 2: In Vitro Lipoxygenase (LOX) Inhibition by Various Thiazole Derivatives

| Compound Series | Specific Compound Example | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amines | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Compound 5d | 5-LOX | 23.08 | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Compound 5e | 5-LOX | 38.46 | nih.gov |

| Thymol-3,4-disubstituted thiazole hybrids | Compound 6d | 5-LOX | 2.11 | tandfonline.com |

| Thymol-3,4-disubstituted thiazole hybrids | Compound 6e | 5-LOX | 1.96 | tandfonline.com |

| Thiazolone derivatives | 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl)amino)thiazol-4(5H)-one | 15-LOX | Not specified, but most active in series | researchgate.net |

Other Reported Biological Activities of Thiazole Scaffolds (e.g., antiviral, antitubercular, antioxidant, antidiabetic, diuretic)

The thiazole nucleus is a versatile scaffold that has been incorporated into molecules exhibiting a wide range of biological activities beyond anti-inflammatory effects.

Antiviral: Thiazole derivatives have been extensively studied for their antiviral properties. They have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). nih.govresearchgate.net For example, certain thiazole derivatives have shown high potency against HBV with EC₅₀ values less than 0.1 μM and low cytotoxicity. nih.gov Others have demonstrated significant activity against influenza A strains. scribd.com The mechanism of action can vary, with some compounds inhibiting viral replication or spread within the host. nih.gov

Antitubercular: With the rise of multidrug-resistant tuberculosis, there is an urgent need for new antitubercular agents. Thiazole-based compounds have emerged as promising candidates, targeting key bacterial enzymes and disrupting essential metabolic pathways of Mycobacterium tuberculosis. nih.gov Several series of thiazole derivatives have exhibited good antitubercular activities with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net Some thiazolidinone derivatives, which contain a saturated thiazole ring, have also shown potent activity against M. tuberculosis strains. researchgate.netmdpi.com

Antioxidant: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in many degenerative diseases. Thiazole and thiazolidinone derivatives have been investigated as antioxidants capable of preventing or delaying oxidative damage. nih.govresearchgate.net Their antioxidant activity has been evaluated using various in vitro assays, such as scavenging the DPPH radical and measuring ferric reducing power. ijper.orgscribd.com In some cases, thiazole derivatives have shown antioxidant capacity exceeding that of standard reference compounds.

Antidiabetic: Thiazole derivatives are prominent in the management of diabetes. The thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, are well-known insulin (B600854) sensitizers used to treat type 2 diabetes. Newer research has explored other thiazole derivatives that target different pathways in diabetes management, such as the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. Some thiazole compounds have shown potent inhibition of these enzymes, suggesting their potential as antihyperglycemic agents.

Diuretic: Certain heterocyclic compounds containing the thiazole or the related thiadiazole ring system have been investigated for their diuretic properties. These agents work by promoting the excretion of water and electrolytes from the body. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which are isomers of thiazole, have shown that some of these compounds can significantly increase urine output and the excretion of sodium, potassium, and chloride ions in animal models. acs.org The diuretic effect is often linked to the substitution pattern on the heterocyclic ring. cumhuriyet.edu.tr

Structure Activity Relationship Sar Studies of 4 3 Bromophenyl 2 Chlorothiazole Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of 4-(3-Bromophenyl)-2-chlorothiazole derivatives can be significantly altered by modifying the substituents on the core structure. These modifications can influence the compound's size, shape, electronics, and lipophilicity, all of which play a crucial role in its interaction with biological targets.

Role of Halogen Substituents (Bromine and Chlorine)

The incorporation of halogen atoms can enhance metabolic stability, lipophilicity, and electronegativity, which may improve the biophysical and chemical properties of the compounds. researchgate.net For instance, the presence of a chlorine atom on a phenyl ring has been shown to increase the lipophilicity of a drug molecule and polarize the phenyl ring, leading to stronger non-bonding interactions with protein targets. researchgate.net In some cases, the biological activity of halogenated compounds is dependent on the presence of the halogen, and they may lose activity when the substituent is removed. researchgate.net

Studies on various thiazole (B1198619) derivatives have highlighted the differential impact of bromine and chlorine. For example, in a series of 4-(p-halophenyl)-thiazolyl compounds, the chloro substituent was found to be responsible for antibacterial activity, while the bromo substituent led to inactivation of the compounds. mdpi.com This underscores the specific role each halogen plays in modulating the biological response.

Effects of Modifications on the Phenyl Moiety

Modifications to the phenyl ring of this compound offer a rich avenue for optimizing biological activity. The position and nature of substituents on this aromatic ring can dramatically influence the compound's interaction with its target.

Research on related 2,4-disubstituted thiazole derivatives has shown that the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) at the para position of the phenyl ring can significantly improve antimicrobial activity. researchgate.net This suggests that the electronic properties of the phenyl ring are a key determinant of efficacy.

In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, various substitutions on the phenyl ring were explored. nih.govresearchgate.netnih.gov The resulting compounds exhibited a range of antimicrobial and anticancer activities, demonstrating that even subtle changes to the phenyl moiety can lead to significant differences in biological outcomes. nih.govresearchgate.netnih.gov For example, the introduction of certain substituents can enhance the compound's ability to fit into the binding pocket of a target enzyme or receptor.

Influence of Substitutions on the Thiazole Ring

For instance, in a series of 2,4-disubstituted thiazoles, it was observed that the nature of the substituent at the 2-position of the thiazole ring had a significant impact on the molecule's ability to induce cellular differentiation. rsc.orgresearchgate.net Specifically, analogues with longer and more bulky hydrophobic side chains at this position showed enhanced activity. rsc.orgresearchgate.net

Furthermore, the introduction of different functional groups, such as amides, amines, or imines, at the 2-position of the thiazole ring can lead to compounds with varying inhibitory activities against enzymes like cholinesterases. academie-sciences.frirb.hr These findings highlight the importance of the thiazole ring as a key modifiable component for tailoring the biological activity of this class of compounds. nih.gov

Computational Approaches to SAR

In addition to experimental synthesis and testing, computational methods play an increasingly vital role in elucidating the SAR of this compound derivatives. These in silico techniques provide valuable insights into how these molecules interact with their biological targets and help in the rational design of new, more effective compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This technique allows researchers to visualize and analyze the interactions between the thiazole derivative and its biological target at the atomic level. researchgate.netnih.gov

For example, molecular docking studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been used to understand their binding modes within the active sites of microbial and cancer-related proteins. nih.gov These studies have shown that active compounds exhibit good docking scores and form key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket. nih.govnih.gov

Similarly, docking simulations of 4-(4-bromophenyl)-thiazol-2-amine derivatives have helped to identify crucial binding interactions and have supported the observed in vitro antimicrobial and anticancer activities. nih.govnih.gov These computational insights are invaluable for understanding the molecular basis of action and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological efficacy of newly designed compounds before they are synthesized. mdpi.com

For thiazole derivatives, QSAR studies have been employed to predict their antifungal and antibiotic properties. mdpi.com These models often use a combination of topological, electronic, and steric descriptors to build a predictive equation. For instance, a 3D-QSAR study on thiazole derivatives as BRAFV600E inhibitors helped to understand the structural requirements for potent inhibitory activity. researchgate.net

The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. mdpi.com

Medicinal Chemistry and Drug Discovery Applications

4-(3-Bromophenyl)-2-chlorothiazole as a Lead Compound

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. While extensive research exists on the therapeutic potential of the broader class of 4-aryl-thiazole derivatives, specific studies focusing exclusively on this compound as a lead compound are not extensively documented in publicly available scientific literature.

However, the structural motifs present in this compound—the 4-phenylthiazole (B157171) core, the bromine substituent at the meta position of the phenyl ring, and the chlorine atom at the 2-position of the thiazole (B1198619) ring—are all features that medicinal chemists strategically employ to modulate the biological activity of a molecule. The 2-chloro-4-phenylthiazole (B162996) moiety is recognized as a versatile intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents. chemimpex.com The halogen substituents, bromine and chlorine, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, a chloro group on a pyridine (B92270) ring attached to a thiazole was found to enhance anti-breast cancer efficacy in one study. mdpi.com

While direct evidence is limited, the structural alerts within this compound suggest its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential as a lead compound.

Fragment-Based Drug Discovery (FBDD) Approaches Involving Thiazole Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. bu.edu This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. bu.edu

The thiazole scaffold is a valuable component of fragment libraries due to its wide range of biological activities and its presence in numerous natural products and approved drugs. semanticscholar.orgnih.gov Studies have shown that thiazole fragments can be identified as hits in various screening campaigns. For example, a focused library of fragment-sized thiazoles and thiadiazoles with substituents like amines and bromides was assembled to evaluate their potential in fragment screening campaigns. nih.gov

When thiazole derivatives are identified as screening hits, it is crucial to carefully assess their reactivity and ensure specific on-target engagement to avoid non-specific inhibition. nih.gov The data from such screening campaigns can guide the optimization process, where fragments are grown or linked to develop more potent and selective inhibitors.

Table 1: Bioactive Thiazoles with Different Substituents in the ChEMBL Database

| Substituent | Number of Bioactive Compounds |

| Amides | Most Abundant |

| Amines | Second Most Abundant |

| Esters | Data not specified |

| Carboxylic Acids | Data not specified |

| Bromides | Data not specified |

| Nitriles | Data not specified |

This table is based on a substructure search of the ChEMBL database and highlights the prevalence of certain functional groups in bioactive thiazole compounds. nih.gov The exact numbers for all substituent categories were not specified in the source material.

Development of Thiazole-Based Chemotherapeutic Agents

The development of thiazole-containing compounds as chemotherapeutic agents is a significant area of research in oncology. Several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin, feature a thiazole ring, underscoring the importance of this scaffold in cancer therapy.

Thiazole derivatives exert their anticancer effects through various mechanisms, including:

Inducing apoptosis: Triggering programmed cell death in cancer cells. chemimpex.com

Inhibiting key enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as protein kinases and histone deacetylases (HDACs). chemimpex.com

Modulating signaling pathways: Interfering with pathways like NF-κB, mTOR, and PI3K/Akt that are often dysregulated in cancer. chemimpex.com

Research has focused on synthesizing and evaluating novel thiazole derivatives with enhanced potency and selectivity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells compared to their lead compound. consensus.app Another study reported on novel thiazole-based heterocycles, with chlorine-containing derivatives showing significant antitumor activity.

Table 2: Examples of Thiazole Derivatives with Anticancer Activity

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Inhibition of tubulin polymerization | Melanoma, Prostate | consensus.app |

| Thiazole-Pyridine Hybrids | Not specified | Breast (MCF-7), Liver (Hep-2, HepG2), Prostate (PC3) | mdpi.com |

| Chlorine-containing Thiazole Heterocycles | Not specified | Hepatocellular carcinoma (HepG-2), Colorectal carcinoma (HCT-116), Breast cancer (MCF-7) | nih.gov |

Future Perspectives in Thiazole-Derived Compound Development

The future of drug development involving thiazole-derived compounds remains promising. The structural versatility of the thiazole ring allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. rsc.org Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of new and efficient synthetic routes will enable the creation of more diverse and complex thiazole derivatives for biological screening. researchgate.net

Targeted Drug Delivery: Incorporating thiazole-based drugs into targeted delivery systems can enhance their efficacy and reduce off-target side effects.

Polypharmacology: Designing thiazole derivatives that can modulate multiple targets simultaneously is a growing area of interest, particularly for complex diseases like cancer. nih.gov

Green Chemistry: Employing environmentally friendly synthetic methods for the production of thiazole derivatives will be crucial for sustainable drug development.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-(3-Bromophenyl)-2-chlorothiazole

This compound is a heterocyclic building block with the molecular formula C9H5BrClNS and a molecular weight of 274.56 g/mol . bldpharm.combldpharm.com It is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiazole (B1198619) core with a bromophenyl group at the 4-position and a chlorine atom at the 2-position, provides two reactive sites for further chemical modifications. This dual reactivity allows for its use in various cross-coupling reactions, such as Suzuki and Stille couplings, to introduce diverse functional groups and construct larger, more elaborate molecular architectures.

In medicinal chemistry, thiazole-containing compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties. The this compound scaffold serves as a key starting material for the synthesis of novel kinase inhibitors. Kinases, particularly Rho-associated kinases (ROCK), are crucial in various cellular processes, and their inhibition is a therapeutic strategy for diseases like hypertension and cancer. semanticscholar.org The development of thiazole derivatives as kinase inhibitors is an active area of research. nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic intermediate, a comprehensive understanding of the full potential of this compound is still developing. Key knowledge gaps and unexplored research avenues include:

Limited Pharmacological Profiling: While the parent thiazole ring is known for its diverse biological activities, the specific pharmacological profile of derivatives synthesized directly from this compound remains largely unexplored. nih.govglobalresearchonline.net Systematic screening of these compounds against a broader range of biological targets is needed.

In-depth Structure-Activity Relationship (SAR) Studies: There is a lack of extensive SAR studies for compounds derived from this specific building block. nih.gov A deeper understanding of how modifications at the bromine and chlorine sites affect biological activity is crucial for rational drug design.

Exploration in Materials Science: The potential applications of this compound derivatives in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are underexplored. arctomsci.com The inherent electronic properties of the thiazole ring suggest that its derivatives could be promising candidates for these applications.

Development of Novel Synthetic Methodologies: While used in standard cross-coupling reactions, there is an opportunity to develop novel and more efficient synthetic methodologies for the functionalization of this compound. This could include exploring new catalytic systems or reaction conditions. researchgate.net

Investigation of Metal Complexes: The synthesis and characterization of metal complexes incorporating ligands derived from this compound could open up new possibilities in catalysis and materials science.

Proposed Future Research to Advance the Field

To address the identified knowledge gaps and to fully harness the potential of this compound, the following future research directions are proposed:

Broad-Spectrum Biological Screening: A comprehensive screening of a library of derivatives synthesized from this compound should be conducted against a wide array of biological targets, including various kinases, enzymes, and microbial strains, to identify new therapeutic leads. semanticscholar.orgnih.govnih.gov

Systematic SAR-Guided Drug Discovery: Future synthetic efforts should focus on systematic modifications of the this compound scaffold to establish clear structure-activity relationships. This will guide the design of more potent and selective drug candidates.